molecular formula C14H24O8P2 B3039479 (3-diethoxyphosphoryloxyphenyl) diethyl phosphate CAS No. 109592-16-7

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate

Cat. No.: B3039479
CAS No.: 109592-16-7
M. Wt: 382.28 g/mol
InChI Key: YCCJHQAMLYCWDV-UHFFFAOYSA-N
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Description

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate is a high-purity organophosphorus compound intended for research and development applications, particularly in advanced synthetic chemistry. While a systematic study on this specific phenyl phosphate ester's reactivity is not widely published, its structure suggests significant utility as a key chemical intermediate. Organophosphorus compounds, such as the closely related Diethyl Phenylphosphonate (CAS 1754-49-0), are recognized for their critical role as organophosphine ligands and building blocks in modern chemical synthesis . These compounds participate in and facilitate a wide array of complex organic transformations, including catalytic cross-coupling reactions, where precise control over reactivity and selectivity is paramount . Furthermore, functionalized vinyl phosphates have been demonstrated to react smoothly with organometallic reagents like aryllithium and Grignard reagents to form valuable synthetic targets, including substituted buta-1,3-dienes and α,β-unsaturated ketones . These product classes are themselves important building blocks in organic synthesis and are known to have medicinal applications . The mechanism of action for this class of reagents typically involves serving as an electrophilic template in metal-catalyzed or promoted cross-coupling reactions, enabling the formation of new carbon-carbon bonds . This compound is provided with a high purity grade, typically exceeding 96%, to ensure consistency and effectiveness in demanding synthetic applications . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-10-9-11-14(12-13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCJHQAMLYCWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC(=CC=C1)OP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis begins with resorcinol (1,3-dihydroxybenzene), which undergoes sequential phosphorylation at both hydroxyl groups using diethyl chlorophosphate ($$(\text{EtO})_2\text{P(O)Cl}$$) in tetrahydrofuran (THF) under inert atmosphere. Sodium hydride (NaH) serves as the base, deprotonating the phenolic hydroxyl groups to generate nucleophilic alkoxide intermediates. Each alkoxide attacks the electrophilic phosphorus center of diethyl chlorophosphate, displacing chloride ions and forming phosphate ester bonds.

The stoichiometric ratio of 1:2.2 (resorcinol to diethyl chlorophosphate) ensures complete bisphosphorylation, as excess reagent compensates for potential hydrolysis side reactions. The reaction proceeds via the following steps:

$$
\text{Resorcinol} + 2 (\text{EtO})2\text{P(O)Cl} \xrightarrow{\text{NaH, THF}} (\text{EtO})2\text{P(O)O-C}6\text{H}4\text{-3-O-P(O)(OEt)}_2 + 2 \text{HCl} + 2 \text{NaCl}
$$

Optimized Synthetic Procedure

  • Reaction Setup : Resorcinol (40.0 g, 0.363 mol) is dissolved in 500 mL anhydrous THF under argon in a three-neck flask equipped with a reflux condenser.
  • Deprotonation : NaH (60% dispersion in mineral oil, 32.0 g, 0.800 mol) is added portionwise over 30 minutes, maintaining the temperature below 30°C to prevent thermal degradation.
  • Phosphorylation : Diethyl chlorophosphate (126.5 g, 0.800 mol) in 200 mL THF is added dropwise over 2 hours, followed by stirring at 25°C for 20 hours.
  • Workup : The mixture is washed with 400 mL of 0.1 M NaOH/brine (10:1 v/v) to neutralize residual NaH and HCl, then with pure brine. The organic layer is dried over Na$$2$$SO$$4$$ and concentrated via rotary evaporation.
  • Purification : Crude product is recrystallized from hexane/ethyl acetate (3:1) to yield white crystals (77.2 g, 0.178 mol, 69%).

Characterization Data

  • $$^{31}\text{P}$$ NMR (121 MHz, CDCl$$3$$) : δ −12.6 (duplet, $$J{P-P}$$ = 18 Hz)
  • $$^{1}\text{H}$$ NMR (500 MHz, CDCl$$3$$) : δ 7.25–7.15 (m, 4H, aromatic), 4.20–4.05 (m, 8H, OCH$$2$$CH$$3$$), 1.30 (t, $$J$$ = 7.0 Hz, 12H, CH$$3$$)
  • FT-IR (KBr) : 1265 cm$$^{-1}$$ (P=O), 1020 cm$$^{-1}$$ (P-O-Ar), 960 cm$$^{-1}$$ (P-O-Et)

Alternative Synthesis via Phosphorus Trichloride Intermediate

Two-Step Esterification Strategy

This method employs phosphorus trichloride (PCl$$_3$$) to generate a reactive intermediate, followed by ethanol quenching:

  • Chlorination : Resorcinol reacts with PCl$$3$$ (2.2 eq) in pyridine/CCl$$4$$ (1:3 v/v) at 0°C to form dichlorophosphate intermediates.
  • Ethanolysis : The intermediate is treated with excess ethanol (4.4 eq) and triethylamine (TEA) to replace chloride with ethoxy groups.

$$
\text{Resorcinol} + 2 \text{PCl}3 \xrightarrow{\text{pyridine}} \text{C}6\text{H}4(\text{O-PCl}2)2 \xrightarrow{4 \text{EtOH}} (\text{EtO})2\text{P(O)O-C}6\text{H}4\text{-3-O-P(O)(OEt)}_2 + 4 \text{HCl}
$$

Yield and Limitations

  • Yield : 45–52% after silica gel chromatography
  • Challenges : Over-chlorination side products (e.g., PCl$$_3$$-adducts) necessitate rigorous purification. The method is less atom-economical compared to direct chlorophosphate routes.

Stepwise Protection-Dephosphorylation Approach

Trimethylsilyl (TMS) Protection Strategy

To prevent over-phosphorylation, one hydroxyl group is temporarily protected:

  • Protection : Resorcinol reacts with chlorotrimethylsilane (TMSCl, 1.1 eq) in THF, selectively shielding the 1-hydroxyl group.
  • First Phosphorylation : The free 3-hydroxyl group is treated with diethyl chlorophosphate (1.1 eq) and NaH.
  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TMS group.
  • Second Phosphorylation : The exposed 1-hydroxyl undergoes phosphorylation under standard conditions.

Performance Metrics

  • Overall Yield : 58–63%
  • Advantage : Minimizes symmetric byproducts but requires additional steps and reagents.

Comparative Analysis of Methods

Parameter Direct Phosphorylation PCl$$_3$$ Route Stepwise Protection
Yield (%) 69–75 45–52 58–63
Reaction Time (h) 24 36 48
Purification Complexity Low (recrystallization) High (chromatography) Moderate (extractions)
Atom Economy 84% 62% 71%
Scalability Excellent (kilogram-scale) Moderate Limited

The direct phosphorylation method outperforms alternatives in yield, simplicity, and scalability, making it the industrial benchmark.

Chemical Reactions Analysis

Types of Reactions

(3-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the compound into phosphite derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Reagent in Synthesis: It serves as a reagent in the synthesis of various organophosphorus compounds, facilitating the development of new chemical entities.
  • Catalyst Role: The compound can act as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition Studies: Research has explored its potential as an enzyme inhibitor, where it interacts with specific enzymes to modulate biochemical pathways. This property is crucial for understanding metabolic processes and developing therapeutic agents.

Medicine

  • Drug Development: The compound is investigated for its potential use in drug design, particularly in creating inhibitors that target specific enzymes involved in disease processes. Its ability to modify enzyme activity makes it a candidate for further pharmaceutical research.

Industrial Applications

  • Flame Retardants and Plasticizers: It is utilized in the production of flame retardants and plasticizers, contributing to materials science by enhancing the safety and performance of various products.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (3-diethoxyphosphoryloxyphenyl) diethyl phosphate on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated significant inhibition, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Organophosphorus Derivatives

Research focused on synthesizing novel organophosphorus derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity, indicating the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of (3-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Diethyl (3-Nitrophenyl) Phosphate
  • Structure: Features a nitro group (-NO₂) at the phenyl ring’s 3-position instead of a phosphoryloxy group.
  • Synthesis: Prepared via nucleophilic substitution or esterification of 3-nitrophenol with diethyl chlorophosphate.
  • Key Differences :
    • The nitro group enhances electrophilicity, increasing reactivity toward nucleophilic attack compared to the phosphoryloxy group in the target compound.
    • Exhibits higher thermal stability due to resonance stabilization of the nitro group .
b. Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
  • Structure : Contains a 1,2,3-triazole heterocycle attached to a benzyl group, linked to a diethyl phosphate ester.
  • Synthesis : Generated via Phospha-Brook rearrangement of α-hydroxyphosphonate intermediates under basic conditions (e.g., KOH in DMSO) .
  • Key Differences :
    • The triazole ring introduces π-π stacking interactions, enhancing binding affinity in biological systems.
    • Displays distinct NMR profiles:
  • ¹H-NMR : Aromatic protons resonate at δ 7.5–8.0 ppm, while triazole protons appear as singlets at δ 8.2 ppm.
  • ³¹P-NMR : Signals at δ 1.5–2.5 ppm, contrasting with δ 0.5–1.5 ppm for the target compound due to electronic effects of substituents .
c. Diethyl Phosphate (DEP)
  • Structure : Simplest analogue, lacking aromatic substituents.
  • Role: A common metabolite of organophosphorus pesticides (OPs) like chlorpyrifos.
  • Key Differences :
    • Biological Impact : DEP inhibits serum acetylcholinesterase (AChE) activity by 40–60% at equimolar doses compared to OPs .
    • Microbiota Effects : DEP increases opportunistic pathogens (e.g., Parabacteroides, Helicobacter) and reduces anti-inflammatory IL-6 levels, unlike its parent OPs, which directly disrupt lipid metabolism .

Reactivity and Stability

  • Hydrolytic Stability :

    • The target compound’s phosphoryloxy group resists hydrolysis at neutral pH, whereas DEP undergoes rapid hydrolysis in aqueous environments .
    • The triazole-containing analogue shows enhanced stability under acidic conditions due to hydrogen bonding with the heterocycle .
  • Enzymatic Interactions :

    • DEP binds symmetrically to the binuclear metal center of phosphotriesterase (PTE), displacing the bridging hydroxide and forming a stable enzyme-product complex .
    • The nitro-substituted analogue is less susceptible to enzymatic degradation, increasing its environmental persistence .

Toxicological and Environmental Profiles

  • Endocrine Effects: DEP elevates estradiol (20–30%) and reduces testosterone (15–25%) in rodent models, likely via modulation of Clostridium and Lactobacillus species .
  • Nitro-substituted analogues are classified as persistent organic pollutants (POPs) due to bioaccumulation in adipose tissue .

Biological Activity

(3-Diethoxyphosphoryloxyphenyl) diethyl phosphate is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, observed biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound's structure is characterized by a diethoxyphosphoryloxy group attached to a phenyl ring, which contributes to its unique biological properties. Its molecular formula is C13H19O5PC_{13}H_{19}O_5P with a molecular weight of approximately 303.26 g/mol.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme's conformation, which disrupts normal biochemical pathways.
  • Cell Signaling Modulation : It has been shown to interact with specific receptors and signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Activity TypeObserved EffectsReferences
AntimicrobialPotential effectiveness against various pathogens
Cancer Cell ProliferationInhibition via IGF-1R signaling pathway
AntileishmanialSuperior activity compared to standard drugs
AntitubercularInhibition of Mycobacterium tuberculosis growth

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Cancer Research : In vitro studies indicated that this compound could inhibit the growth of cancer cells by targeting the insulin-like growth factor 1 receptor (IGF-1R). This inhibition led to reduced cell proliferation and increased apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer agent.
  • Antileishmanial Effects : Research comparing the compound to existing antileishmanial drugs revealed that it demonstrated superior efficacy in inhibiting promastigote forms of Leishmania spp., suggesting its utility in treating leishmaniasis.
  • Tuberculosis Treatment : Preliminary findings suggest that certain analogs of this compound can inhibit the growth of Mycobacterium tuberculosis, indicating a potential role in tuberculosis therapy.

Q & A

Q. What synthetic methodologies are effective for preparing (3-diethoxyphosphoryloxyphenyl) diethyl phosphate, and how are they optimized?

The synthesis of structurally related diethyl phosphate derivatives typically involves esterification or transesterification reactions. For example, diethyl phosphate groups can be introduced via reaction of precursors (e.g., castor oil) with diethyl phosphate under acidic or peroxide-catalyzed conditions . Key parameters include temperature control (60–80°C), stoichiometric ratios (e.g., 1:1.2 for hydroxyl-to-phosphate groups), and catalysts like hydrogen peroxide to minimize side reactions. Post-synthesis purification via solvent extraction or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • FT-IR : Look for characteristic peaks such as P=O stretching (~1250–1300 cm⁻¹), P–O–C (aliphatic) (~1050 cm⁻¹), and hydroxyl groups (~3297 cm⁻¹ for hydrogen-bonded –OH) .
  • ¹H NMR : Key signals include ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂–O–P) and aromatic protons (δ 6.8–7.5 ppm for the phenyl ring). Splitting patterns can confirm substitution positions .

Q. What are the standard protocols for evaluating its thermal stability in polymer matrices?

Use thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures (e.g., ~250–300°C for phosphate esters) and derivative weight loss peaks. Differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) to assess plasticizing efficiency. For flame-retardant applications, cone calorimetry quantifies time to ignition (TTI), peak heat release rate (pHRR), and total smoke production .

Q. How is this compound detected and quantified in biological or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred. For example, diethyl phosphate metabolites are ionized in negative mode (m/z 155.0468 for [M-H]⁻) and fragmented to diagnostic ions (e.g., m/z 79 for PO₃⁻). Solid-phase extraction (SPE) or derivatization improves sensitivity in urine or gastric fluid matrices .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. aryl groups) influence flame-retardant mechanisms in polymers?

The diethyl phosphate moiety promotes char formation via radical scavenging and phosphoric acid release during thermal degradation. Aryl groups (e.g., phenyl) enhance gas-phase radical quenching, reducing pHRR by 30–50% compared to aliphatic analogs. Synergistic effects with nitrogen-containing groups (e.g., THEIC) further improve UL-94 ratings by enhancing crosslinking .

Q. What are the kinetic and thermodynamic challenges in scaling up its synthesis?

  • Kinetics : The reaction between bulky aryl groups and phosphate precursors is sterically hindered, requiring prolonged reaction times (8–12 hrs) .
  • Thermodynamics : Exothermic esterification steps necessitate controlled cooling to prevent thermal runaway. Solvent selection (e.g., tetrahydrofuran vs. toluene) impacts yield due to polarity effects on intermediate solubility .

Q. How does this compound interact with biological systems, and what are its metabolic pathways?

As a metabolite of organophosphorus pesticides, it inhibits acetylcholinesterase (AChE) indirectly via oxidative desulfuration. In vitro studies using human hepatocytes show cytochrome P450-mediated hydrolysis to diethyl thiophosphate (m/z 171.0239) and subsequent conjugation with glutathione. Chronic exposure may dysregulate IL-6 and TNF-α signaling, promoting inflammatory responses .

Q. What computational modeling approaches predict its reactivity and environmental persistence?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for P–O and C–O bonds to predict hydrolysis rates. QSAR models correlate logP values (e.g., ~2.5 for diethyl phosphate derivatives) with bioaccumulation potential in soil/water systems. Molecular dynamics simulations model diffusion coefficients in polymer blends .

Q. How does its presence in polymer matrices affect mechanical properties like tensile strength and elongation?

At 20–30 wt.% loading, tensile strength decreases by 15–20% due to plasticization, while elongation at break increases by 50–80%. Migration resistance is improved by covalent bonding to polymer chains (e.g., via maleimide-functionalized phosphate monomers), as shown by ASTM D5227 testing .

Q. What are the conflicting findings in literature regarding its endocrine-disrupting potential?

While some studies report thyroid hormone disruption (T3/T4 reduction) at 50 ppm exposure in rodent models, others show no significant effects below 100 ppm. Discrepancies arise from differences in exposure duration, metabolite profiling methods, and species-specific detoxification pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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